![molecular formula C24H26BrO2P B3042463 4-Acetyloxybutyl(triphenyl)phosphanium;bromide CAS No. 6191-70-4](/img/structure/B3042463.png)
4-Acetyloxybutyl(triphenyl)phosphanium;bromide
Overview
Description
4-Acetyloxybutyl(triphenyl)phosphanium;bromide is a chemical compound . It is used for medicinal purposes .
Synthesis Analysis
A novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide has been disclosed . The method involves two steps:- A reaction on the 5-bromo-valeric acid with triphenyl phosphine in a solvent, and collecting the target reaction product which is the 4-carboxybutyl triphenyl phosphonium bromide in reaction solution .
Molecular Structure Analysis
The molecular formula of 4-Acetyloxybutyl(triphenyl)phosphanium;bromide is C24H26BrO2P . Its average mass is 457.340 Da and its monoisotopic mass is 456.085358 Da .Chemical Reactions Analysis
Phosphonium-based ionic liquid (PIL) has been used as a catalyst and extractant . Here, the PIL, trihexyl tetradecyl phosphonium bromide ([THTDP]Br) was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst .Scientific Research Applications
Ionic Liquid Aggregation Behavior
Ionic liquids (ILs) are organic salts with melting points near room temperature, known for their low volatility, high thermal stability, and recyclability. 4-Acetyloxybutyl(triphenyl)phosphanium bromide has been studied in ILs, specifically aprotic 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) and protic ethylammonium nitrate (EAN). Researchers have investigated its micellization behavior, critical micelle concentration, and solvophobic interactions. The enthalpy-driven micellization in both ILs suggests potential applications in self-assembly systems .
Chemotherapeutic Drug Delivery Systems
Nanoparticles (NPs) are promising drug delivery carriers, but stability and targeting efficiency remain challenges. pH-responsive hybrid NPs based on 4-Acetyloxybutyl(triphenyl)phosphanium bromide have been developed. These biocompatible and biodegradable NPs address circulation stability and enhance drug delivery. Their pH-dependent behavior allows controlled release of therapeutic agents, making them valuable in cancer treatment .
Mechanism of Action
Target of Action
It’s structurally similar compound, (4-carboxybutyl)triphenylphosphonium bromide, is known to be a key intermediate for the manufacture of some types of prostaglandins . Prostaglandins are lipid compounds that perform several important functions in the body, including the regulation of inflammation, blood flow, and the formation of blood clots.
Mode of Action
Based on its structural similarity to (4-carboxybutyl)triphenylphosphonium bromide, it may interact with its targets in a similar manner .
Biochemical Pathways
Given its potential role in the synthesis of prostaglandins, it may influence the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins .
Pharmacokinetics
Its solubility in ethanol, methanol, and water suggests that it may have good bioavailability.
Result of Action
If it indeed plays a role in the synthesis of prostaglandins, its action could potentially influence a wide range of physiological processes, including inflammation, blood flow, and clot formation .
Action Environment
It is noted to be hygroscopic , suggesting that moisture in the environment could potentially affect its stability.
properties
IUPAC Name |
4-acetyloxybutyl(triphenyl)phosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-21(25)26-19-11-12-20-27(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBBBQKPXICVPN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyloxybutyl(triphenyl)phosphanium;bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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